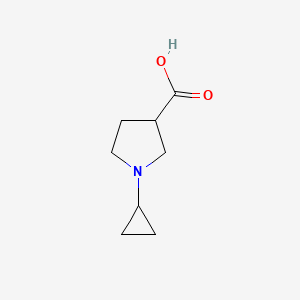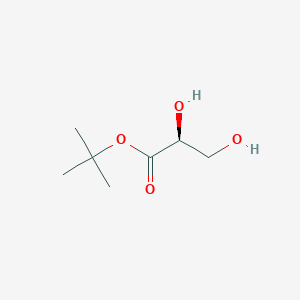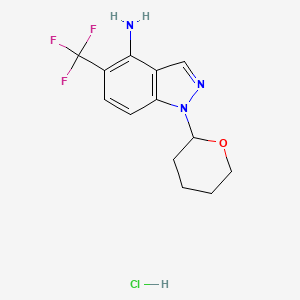
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine hydrochloride is a synthetic compound with a unique structure that combines a tetrahydropyran ring, a trifluoromethyl group, and an indazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indazole core, introduction of the trifluoromethyl group, and attachment of the tetrahydropyran ring. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like palladium or copper complexes. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is studied for its potential use in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Biological Research: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in industrial processes, such as catalysis or as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the indazole core play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Tetrahydro-2H-pyran-4-yl)-3-(trifluoromethyl)-1H-pyrazole
- 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)piperidine
- (Tetrahydro-2H-pyran-4-yl)methanol
Uniqueness
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine hydrochloride is unique due to the specific combination of its structural elements, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the indazole core provides a versatile scaffold for further functionalization. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H15ClF3N3O |
|---|---|
Poids moléculaire |
321.72 g/mol |
Nom IUPAC |
1-(oxan-2-yl)-5-(trifluoromethyl)indazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H14F3N3O.ClH/c14-13(15,16)9-4-5-10-8(12(9)17)7-18-19(10)11-3-1-2-6-20-11;/h4-5,7,11H,1-3,6,17H2;1H |
Clé InChI |
ORZQJIMVUVQQRV-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


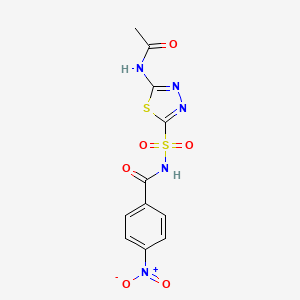


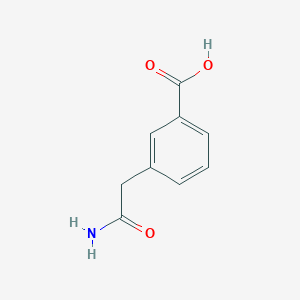

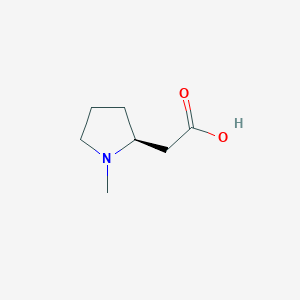
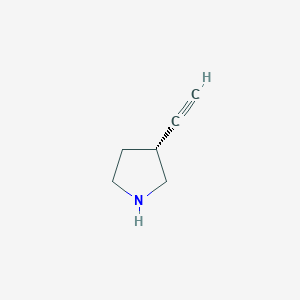
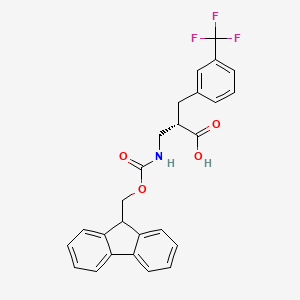
![8-[(3-Aminopropyl)amino]adenosine](/img/structure/B12942366.png)
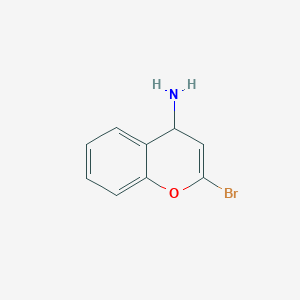
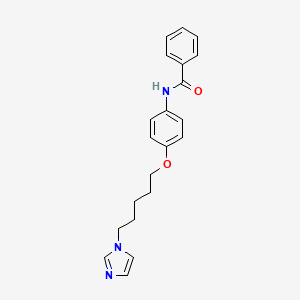
![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
